molecular formula C26H16S2 B14691297 9H-Thioxanthene, 9-(9H-thioxanthen-9-ylidene)- CAS No. 27090-16-0

9H-Thioxanthene, 9-(9H-thioxanthen-9-ylidene)-

Cat. No.: B14691297
CAS No.: 27090-16-0
M. Wt: 392.5 g/mol
InChI Key: SSQRJPXPKVAUAS-UHFFFAOYSA-N
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Description

9H-Thioxanthene, 9-(9H-thioxanthen-9-ylidene)-: is an organic compound belonging to the thioxanthene family. Thioxanthenes are sulfur-containing analogs of xanthene, characterized by a tricyclic structure with a sulfur atom replacing one of the oxygen atoms in the xanthene framework. This compound is known for its unique photophysical properties and has been extensively studied for its applications in various fields, including photochemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Thioxanthene, 9-(9H-thioxanthen-9-ylidene)- typically involves the cyclization of appropriate precursors under acidic conditions. One common method includes the reaction of dithiosalicylic acid with 1,3-diethylbenzene in the presence of polyphosphate and concentrated sulfuric acid. The reaction is carried out at low temperatures initially and then gradually heated to facilitate cyclization .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The process involves stringent control of temperature, pressure, and reaction time to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 9H-Thioxanthene, 9-(9H-thioxanthen-9-ylidene)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it to thioxanthene derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 9H-Thioxanthene, 9-(9H-thioxanthen-9-ylidene)- is used as a photocatalyst in various organic reactions. Its high triplet energy and long triplet lifetime make it an effective mediator in photochemical processes .

Biology and Medicine: It is also studied for its antimicrobial and anticancer properties .

Industry: In the industrial sector, this compound is utilized in the production of photoinitiators for polymerization reactions. Its unique photophysical properties enable efficient initiation of polymerization under UV light .

Mechanism of Action

The mechanism of action of 9H-Thioxanthene, 9-(9H-thioxanthen-9-ylidene)- primarily involves its role as a photocatalyst. Upon absorption of light, the compound transitions to an excited triplet state, which can then participate in various photochemical reactions. The high triplet energy and long triplet lifetime allow it to effectively transfer energy to other molecules, facilitating reactions such as polymerization and oxidation .

Comparison with Similar Compounds

  • 9H-Thioxanthen-9-one
  • Thioxanthen-9-one
  • Thiaxanthenone
  • Thiaxanthone
  • Thioxanthene-9-one
  • Thioxanthene, 9-oxo-
  • 10-Thioxanthone

Uniqueness: Compared to other thioxanthene derivatives, 9H-Thioxanthene, 9-(9H-thioxanthen-9-ylidene)- stands out due to its unique photophysical properties. Its high triplet energy and long triplet lifetime make it particularly effective in photochemical applications. Additionally, its ability to undergo various chemical reactions and form diverse functionalized products further enhances its versatility .

Properties

CAS No.

27090-16-0

Molecular Formula

C26H16S2

Molecular Weight

392.5 g/mol

IUPAC Name

9-thioxanthen-9-ylidenethioxanthene

InChI

InChI=1S/C26H16S2/c1-5-13-21-17(9-1)25(18-10-2-6-14-22(18)27-21)26-19-11-3-7-15-23(19)28-24-16-8-4-12-20(24)26/h1-16H

InChI Key

SSQRJPXPKVAUAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C4=CC=CC=C4SC5=CC=CC=C53)C6=CC=CC=C6S2

Origin of Product

United States

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